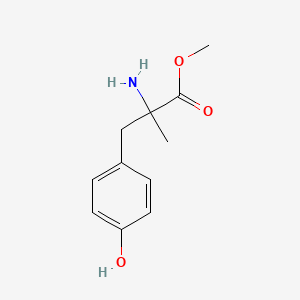

alpha-Methyltyrosine methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,13H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJJUDJUEGRXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963325 | |

| Record name | Methyl alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4502-13-0 | |

| Record name | Tyrosine, α-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4502-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyltyrosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RACEMETIROSINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N73778YX9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives on Catecholamine Biosynthesis Inhibitors

The journey to understanding the significance of alpha-methyltyrosine methyl ester begins with the broader history of catecholamine research. The early 20th century saw the initial identification of adrenaline (epinephrine) and noradrenaline (norepinephrine) and their roles in the "fight-or-flight" response. nih.govkarger.com It wasn't until the mid-20th century that the biosynthetic pathway of these crucial molecules began to be unraveled. karger.com A pivotal moment in this research was the identification of tyrosine hydroxylase as the rate-limiting enzyme in catecholamine synthesis. karger.comwikipedia.org This discovery opened the door for the development of specific inhibitors to probe the function of this pathway.

Alpha-methyl-p-tyrosine (AMPT), the parent compound of the methyl ester, emerged as a potent inhibitor of tyrosine hydroxylase. wikipedia.orgchemicalbook.comnih.gov Early studies with AMPT demonstrated its ability to significantly reduce catecholamine levels in both animal models and human subjects. nih.govahajournals.org This provided researchers with a powerful tool to explore the consequences of catecholamine depletion. The development of this compound offered a variation of this tool, with research suggesting its utility in specific experimental contexts. medchemexpress.comresearchgate.net

Conceptual Framework of Alpha Methyltyrosine Methyl Ester As a Research Probe

The primary mechanism of action for alpha-methyltyrosine methyl ester lies in its function as a competitive inhibitor of tyrosine hydroxylase. medchemexpress.compatsnap.com By binding to the active site of the enzyme, it prevents the conversion of tyrosine to L-DOPA, the precursor for all catecholamines. wikipedia.orgpatsnap.com This targeted inhibition allows for the specific depletion of dopamine (B1211576), norepinephrine (B1679862), and epinephrine, providing a clean experimental model to study their functions.

The esterification of the carboxylic acid group in alpha-methyltyrosine to form the methyl ester can influence its physicochemical properties, such as its ability to cross cellular membranes, including the blood-brain barrier. This is a critical consideration for in vivo studies in neuroscience research. researchgate.net Once inside the cell, the ester group is likely cleaved by cellular esterases, releasing the active inhibitor, alpha-methyltyrosine.

The use of this compound as a research probe has been instrumental in a variety of studies:

Neurotransmitter Function: By depleting catecholamines, researchers can investigate their role in complex behaviors and cognitive processes. Studies have used this approach to explore the involvement of catecholamines in mood, motivation, and sleep. wikipedia.orgjohnshopkins.edunih.gov

Disease Models: In preclinical research, this compound has been used to create animal models that mimic the neurochemical deficits seen in certain neurological and psychiatric disorders. For instance, it has been employed in research related to Parkinson's disease. researchgate.net

Drug Action: The compound is used to study the mechanisms of action of drugs that affect catecholamine systems. For example, it can help to elucidate the role of dopamine in the effects of psychostimulants. wikipedia.org

Contemporary Significance and Future Directions in Academic Research

Esterification and Amino Acid Functionalization Approaches

The creation of this compound fundamentally involves the esterification of alpha-methyltyrosine. This process converts the carboxylic acid group of the amino acid into a methyl ester. A common and convenient method for this transformation is the use of methanol (B129727) in the presence of trimethylchlorosilane. mdpi.comresearchgate.net This approach offers mild reaction conditions and generally provides good to excellent yields. mdpi.comresearchgate.net Another established method involves reacting the amino acid with methanol and thionyl chloride. caltech.edu

Esterification is a critical step in peptide synthesis and in the design of amino acid-based drugs, as it can produce more lipophilic compounds. mdpi.com For instance, tyrosine alkyl esters are considered useful prodrug candidates for the slow release of tyrosine at a target site. mdpi.com However, the esterification of tyrosine and its derivatives can be challenging due to steric hindrance from the aromatic side chain. mdpi.com

Beyond simple esterification, functionalization of the amino acid is key to creating diverse derivatives. For example, N-acetylation, the addition of an acetyl group to the amino group, is a common modification. N-acetyl-L-tyrosine methyl ester can be synthesized by adding acetic anhydride (B1165640) to a solution of the tyrosine methyl ester in aqueous acetic acid. caltech.edu

Stereoselective Synthesis of Alpha-Methylated Tyrosine Derivatives

The biological activity of alpha-methyltyrosine and its derivatives is highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is paramount. Stereoselective synthesis aims to produce a specific stereoisomer, which is often the biologically active form.

One approach to achieving stereoselective α-methylation involves the use of chiral auxiliaries. For instance, 2-tert-butylimidazolidin-4-ones derived from amino acids can be used to direct the methylation to a specific face of the molecule. researchgate.net The enolate of a cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one, for example, can be successfully methylated with methyl iodide to produce, after hydrolysis, enantiomerically pure alpha-methyl-L-tryptophan. researchgate.net Similar principles can be applied to the synthesis of α-methyl-L-tyrosine derivatives. researchgate.net

Radiosynthesis of Radiolabeled this compound Analogs for Molecular Imaging

Radiolabeled analogs of alpha-methyltyrosine are valuable tools in medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These techniques rely on the detection of radiation emitted by a radiotracer that accumulates in specific tissues or organs.

Carbon-11 and Fluorine-18 Labeling Strategies for Positron Emission Tomography Tracers

Carbon-11 ([¹¹C]) has a short half-life of about 20 minutes, which necessitates rapid synthesis and use at a facility with an on-site cyclotron. nih.gov A common method for producing [¹¹C]-labeled compounds is through methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. researchgate.net The synthesis of α-([¹¹C]methyl)tyrosine has been reported starting from the alkylation of dimethyl 2-(4-methoxybenzyl)malonate with [¹¹C]methyl iodide. rsc.org This is followed by a series of reactions including selective enzymatic hydrolysis, a modified Curtius rearrangement, and final hydrolysis to yield the desired product. rsc.org

Fluorine-18 ([¹⁸F]) has a longer half-life of approximately 110 minutes, allowing for transportation to facilities without a cyclotron. nih.gov [¹⁸F]FAMT (L-3-[¹⁸F]-fluoro-α-methyl tyrosine) is a promising PET tracer. mdpi.com The synthesis of many [¹⁸F]-labeled radiopharmaceuticals, including [¹⁸F]fluoro-α-methyltyrosine, is often achieved through nucleophilic substitution (S_N2) displacement of a leaving group with [¹⁸F]fluoride. nih.gov The development of efficient [¹⁸F]-fluorination strategies is an active area of research, with methods like copper-mediated radiofluorination of boronic ester precursors showing promise. mdpi.com

Iodine-123 Labeling for Single-Photon Emission Computed Tomography Tracers

Iodine-123 ([¹²³I]) is a radionuclide used in SPECT imaging. 3-[¹²³I]-L-α-methyl-tyrosine ([¹²³I]IMT) has demonstrated utility in tumor imaging. mdpi.comnih.gov The synthesis of [¹²³I]IMT typically involves the electrophilic radioiodination of a suitable precursor, such as α-methyl-L-tyrosine, using an oxidizing agent and [¹²³I]iodide.

Precursor Compound Development and Optimization for Radiochemical Yields

The efficiency of a radiosynthesis, measured by the radiochemical yield (RCY), is highly dependent on the precursor compound. Significant research focuses on designing and optimizing precursors to improve RCY and simplify the synthesis process. For [¹⁸F]-labeling, precursors with good leaving groups for nucleophilic substitution are essential. nih.gov For instance, cyclic sulfamidates have been used as precursors for the high-yield synthesis of α-[¹⁸F]fluoromethyl amino acids. nih.gov Similarly, for [¹¹C]-methylation, the reactivity of the substrate is crucial, and sometimes more reactive methylating agents like [¹¹C]methyl triflate are needed for less reactive substrates. nih.gov The development of automated synthesis modules has also been instrumental in improving the reliability and yield of radiotracer production. mdpi.com

Analytical Characterization Techniques for Synthesized Compounds

A variety of analytical techniques are employed to confirm the identity, purity, and stereochemistry of synthesized this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for both purification and analysis. chemicalbook.comsigmaaldrich.com Chiral HPLC, which uses a chiral stationary phase, is essential for separating and quantifying the different stereoisomers (enantiomers) of the synthesized compounds. mdpi.comchemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net

For radiolabeled compounds, radiochemical purity is determined using techniques like radio-HPLC or radio-TLC (Thin-Layer Chromatography), which separate the desired radiolabeled product from any radioactive impurities. The specific activity , which is the amount of radioactivity per unit mass of the compound, is also a critical parameter that is measured. nih.gov

Competitive Inhibition of Tyrosine Hydroxylase Activity

The principal mechanism of action of this compound lies in its competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine (B1679862), and epinephrine. wikipedia.orgnih.govmedchemexpress.comontosight.aiontosight.aipatsnap.com This enzyme catalyzes the conversion of the amino acid L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). patsnap.comwikipedia.org By competitively binding to the active site of tyrosine hydroxylase, alpha-methyl-p-tyrosine, the active form of this compound, prevents the natural substrate, L-tyrosine, from binding, thereby inhibiting the production of L-DOPA and all subsequent catecholamines. wikipedia.orgontosight.aipatsnap.com

Table 1: Summary of Enzyme Kinetic Research on Alpha-Methyl-p-Tyrosine (AMPT)

| Parameter | Description | Finding | Citation |

| Inhibition Type | The nature of the enzymatic inhibition. | Competitive | wikipedia.orgmedchemexpress.compatsnap.com |

| Mechanism | How the inhibitor interacts with the enzyme. | Competes with L-tyrosine for the active site of tyrosine hydroxylase. | wikipedia.orgontosight.aipatsnap.com |

| Reversibility | Whether the inhibitory effect is permanent. | The effects of AMPT are reversible upon discontinuation. | wikipedia.org |

| Dose-Response | The relationship between the dose and the inhibitory effect. | Increasing doses of AMPT lead to a greater inhibition of catecholamine synthesis, up to a certain point. | wikipedia.org |

The activity of tyrosine hydroxylase is intricately regulated by phosphorylation of serine residues within its N-terminal regulatory domain. wikipedia.orghouptlab.orgnih.govresearchgate.netnih.gov Phosphorylation, particularly at serine 40 (Ser40), leads to a conformational change in the enzyme that reduces the feedback inhibition normally exerted by catecholamines like dopamine. houptlab.orgnih.gov This relief of feedback inhibition allows for an increased rate of catecholamine synthesis when neuronal activity is high.

While direct studies on how the phosphorylation state of tyrosine hydroxylase specifically affects the binding of this compound are scarce, the mechanism of competitive inhibition suggests an indirect relationship. Since alpha-methyl-p-tyrosine competes with L-tyrosine at the active site, any conformational changes induced by phosphorylation that alter substrate binding would likely also influence the binding of the inhibitor. wikipedia.orghouptlab.orgnih.gov For instance, a phosphorylation-induced "open" conformation that facilitates L-tyrosine binding might also affect the affinity for alpha-methyl-p-tyrosine.

Modulation of Catecholamine Biosynthetic Pathway Flux

The direct consequence of tyrosine hydroxylase inhibition by this compound is a significant reduction in the synthesis of L-DOPA. nih.govmedchemexpress.comontosight.aipatsnap.com Research has demonstrated that alpha-methyl-p-tyrosine effectively blocks L-DOPA production in various experimental models, including clonal cell lines of pheochromocytoma (PC-12) and neuroblastoma (N1E-115). nih.gov This blockade of L-DOPA synthesis is the primary event that leads to the depletion of downstream catecholamines. The administration of L-DOPA can reverse some of the behavioral effects induced by alpha-methyl-p-tyrosine, further confirming that its actions are mediated by the depletion of L-DOPA and subsequent catecholamines. wikipedia.orgnih.gov

Studies have indicated that the administration of alpha-methyl-p-tyrosine can have differential effects on the synthesis and levels of dopamine and norepinephrine in various brain regions. For example, one study in mice found that morphine enhanced the alpha-methyl-p-tyrosine-induced depletion of dopamine in the striatum and the "rest of forebrain + midbrain" area, but did not significantly alter it in the hypothalamus. nih.gov In contrast, the enhancement of norepinephrine depletion by morphine was observed in the forebrain, midbrain, hypothalamus, and lower brain stem. nih.gov

Furthermore, research involving subchronic administration of this compound in rats showed a significant increase in noradrenaline utilization, while dopamine levels and turnover remained unaltered. nih.gov These findings suggest that the impact of inhibiting tyrosine hydroxylase on dopamine and norepinephrine synthesis can be region-specific and may be influenced by the baseline activity and regulatory mechanisms of dopaminergic and noradrenergic neurons in different parts of the central nervous system. Another study highlighted that alpha-methyl-p-tyrosine caused a marked reduction in baseline extracellular noradrenaline in the rat hippocampus. nih.gov

Table 2: Observed Differential Effects on Catecholamine Levels

| Catecholamine | Brain Region | Observed Effect of alpha-Methyl-p-tyrosine/methyl ester | Citation |

| Dopamine | Striatum (mice) | Depletion enhanced by morphine. | nih.gov |

| Dopamine | Hypothalamus (mice) | No significant alteration in depletion with morphine. | nih.gov |

| Dopamine | General (rats) | Levels and turnover not significantly altered by subchronic treatment. | nih.gov |

| Norepinephrine | Forebrain + Midbrain (mice) | Depletion enhanced by morphine. | nih.gov |

| Norepinephrine | Hypothalamus (mice) | Depletion enhanced by morphine. | nih.gov |

| Norepinephrine | Lower Brain Stem (mice) | Depletion enhanced by morphine. | nih.gov |

| Norepinephrine | General (rats) | Increased utilization with subchronic treatment. | nih.gov |

| Norepinephrine | Hippocampus (rats) | Marked reduction in baseline extracellular levels. | nih.gov |

Interactions with Related Enzymes and Metabolic Pathways

The primary and most significant interaction of this compound is with tyrosine hydroxylase. Its specificity for this enzyme is a key feature of its pharmacological profile. While the potential for interactions with other enzymes in the catecholamine biosynthetic pathway exists, they are generally considered to be minor.

Neurochemical and Neurobiological Research Applications of Alpha Methyltyrosine Methyl Ester

Investigating Central Catecholamine Depletion Dynamics

The primary application of alpha-methyltyrosine methyl ester in neurobiology is to induce a temporary and reversible depletion of catecholamines. This allows for the detailed study of the consequences of reduced catecholaminergic transmission in the central nervous system (CNS).

By inhibiting the synthesis of new catecholamines, alpha-methyltyrosine allows researchers to measure the rate at which existing neurotransmitters are used and broken down, a concept known as turnover. researchgate.net Studies using this compound have revealed that the dynamics of catecholamine depletion can vary significantly between different brain regions.

For instance, research in rats has shown that local infusion of AMPT into the nucleus accumbens reduces dopamine (B1211576) output to approximately 30% of baseline levels. pharmainfonepal.comnih.gov In contrast, the same procedure in the dorsal striatum resulted in a less pronounced decrease, with dopamine output remaining at about 60% of baseline. pharmainfonepal.comnih.gov Interestingly, when administered systemically, AMPT produced an identical decrease in dopamine efflux in both regions, highlighting that the local application of the inhibitor is a valuable tool for analyzing the role of specific catecholamine pools within a particular brain area. pharmainfonepal.com

Table 1: Effect of Local Alpha-Methyl-p-Tyrosine (AMPT) Infusion on Dopamine Efflux in Rat Brain Regions

| Brain Region | Dopamine Output (% of Baseline) | Reference |

| Nucleus Accumbens | 30% | pharmainfonepal.com |

| Dorsal Striatum | 60% | pharmainfonepal.com |

Alpha-methyltyrosine is instrumental in dissecting the mechanisms of neurotransmitter storage and release. Catecholamines are synthesized in the neuronal cytosol and then stored in synaptic vesicles before being released into the synapse. nih.gov By blocking the initial synthesis step, alpha-methyltyrosine allows researchers to study the dynamics of these stored, vesicular pools. pharmainfonepal.com

Research suggests that newly synthesized catecholamines are preferentially released upon neuronal activation. nih.gov Studies using alpha-methyltyrosine have helped confirm this by showing that the compound's effects are related to the depletion of this readily releasable pool. For example, in studies of high-pressure neurological syndrome in rats, the use of alpha-methyl-p-tyrosine suggested that the observed increase in striatal dopamine release under pressure was a consequence of release from both newly synthesized and vesicular stores. nih.gov The ability to inhibit the replenishment of these stores is fundamental to understanding the presynaptic mechanisms that govern neurotransmitter availability and release.

Functional Dissection of Sympathetic Nervous System Activity

The effects of alpha-methyltyrosine are not confined to the CNS. The compound also inhibits catecholamine synthesis in the peripheral sympathetic nervous system, which regulates a host of involuntary bodily functions, including heart rate and blood pressure. wikipedia.orgnih.gov This makes it a valuable tool for studying the function and dysfunction of this system.

A key application is in differentiating the activity of sympathetic nerves in various tissues. A comparative study in rats examined the effect of alpha-methyltyrosine on norepinephrine (B1679862) content in the nerves supplying blood vessels in the brain versus those in the leg (femoral arterioles). nih.gov The study found that the compound caused a significant reduction in norepinephrine in the nerves of the femoral arterioles but had a much less pronounced effect on the cerebrovascular nerves. nih.gov This differential effect suggests a lower basal rate of norepinephrine release and turnover in the sympathetic nerves of cerebral blood vessels compared to peripheral ones, providing insight into the tissue-specific regulation of sympathetic tone. nih.gov

Furthermore, the compound's ability to reduce the excessive production of catecholamines in conditions like pheochromocytoma—a tumor of the adrenal medulla—demonstrates its potent effects on the sympathetic nervous system and its utility in studying states of catecholamine excess. wikipedia.orgnih.govnih.gov

Examination of Neurotransmitter-Mediated Behavioral Phenotypes in Animal Models

By depleting dopamine and norepinephrine, which are critically involved in motivation, reward, and motor control, this compound allows for the investigation of how these neurotransmitters mediate specific behaviors in animal models.

Catecholaminergic pathways, particularly the dopaminergic system, are fundamental to the initiation and regulation of movement. The use of alpha-methyltyrosine has provided clear evidence for this role. In mice, catecholamine depletion with the compound attenuates the increase in locomotor activity typically induced by ethanol. nih.gov

Other studies have revealed more nuanced effects. In isolated male mice, alpha-methyltyrosine was found to decrease coarse motor activity associated with aggressive behavior while simultaneously increasing nonaggressive fine motor activity. nih.gov In rats, the compound has been used to confirm that hyperlocomotor activity observed under certain conditions, such as high-pressure environments, is linked to disturbances in striatal dopamine. nih.gov These findings demonstrate the utility of alpha-methyltyrosine in parsing the specific contributions of catecholamines to different components of motor behavior.

Conditioned responses, where an animal learns to associate a neutral stimulus with a significant one, are heavily dependent on neurotransmitter systems for learning, memory, and motivation. wikipedia.orgkhanacademy.org Alpha-methyltyrosine has been effectively used to probe the role of catecholamines in these complex behaviors.

In one key study, the compound was shown to suppress a conditioned avoidance response (CAR) in rats, where the animals were trained to avoid an electric shock. nih.gov The administration of alpha-methyltyrosine inhibited their ability to perform the learned avoidance behavior. nih.gov This deficit could be reversed by the direct application of dopamine to the nucleus accumbens, a critical brain region for motivation and reward, indicating that the suppression of the conditioned response was due to dopamine depletion in this area. nih.gov

In another experiment, alpha-methyltyrosine was found to block the expression of a classically conditioned rotational behavior in rats that had previously been treated with the dopamine agonist apomorphine. nih.gov This demonstrates that the retrieval of this learned motor program is dependent on the integrity of catecholamine synthesis. Together, these studies underscore the essential role of newly synthesized catecholamines in the expression of learned behaviors.

Table 2: Summary of Alpha-Methyltyrosine Effects on Conditioned Behaviors in Rats

| Behavioral Paradigm | Effect of Alpha-Methyltyrosine | Implication for Catecholamine Function | Reference |

| Conditioned Avoidance Response (CAR) | Suppressed the learned avoidance behavior | Dopamine in the nucleus accumbens is necessary for the expression of the conditioned response. | nih.gov |

| Classically Conditioned Rotation | Blocked the expression of conditioned rotation | Catecholamine synthesis is required for the retrieval and expression of a learned motor behavior. | nih.gov |

Application in Modeling Dopaminergic Dysregulation in Neurological Research

This compound, and its more extensively studied parent compound alpha-methyl-p-tyrosine (AMPT), serve as critical tools in neuroscience research for inducing a state of temporary dopaminergic dysregulation. By competitively inhibiting tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, these compounds effectively reduce the synthesis of new dopamine. wikipedia.org This pharmacologically induced depletion of dopamine allows researchers to model conditions of dopaminergic hypofunction and to investigate the subsequent neurochemical and behavioral consequences. This approach is particularly valuable for exploring the integrity and compensatory capacity of the nigrostriatal dopaminergic system, a pathway centrally implicated in motor control and profoundly affected in neurodegenerative disorders such as Parkinson's disease. researchgate.netnih.gov

The reversible nature of dopamine depletion by alpha-methyltyrosine is a key advantage, allowing for the study of transient dopaminergic deficits without causing permanent neurotoxicity. wikipedia.org This characteristic enables researchers to design "challenge" studies, where the dopaminergic system is temporarily perturbed to unmask latent deficits or to assess its resilience. For instance, in animal models, administering alpha-methyltyrosine can reveal subtle impairments in motor function or motivation that are not apparent under normal conditions. researchgate.net This methodology has been instrumental in understanding the relationship between dopamine levels and specific behaviors, as well as in probing the mechanisms of action of various therapeutic agents that target the dopamine system.

Furthermore, the use of alpha-methyltyrosine in conjunction with in vivo microdialysis allows for real-time monitoring of extracellular dopamine levels and its metabolites in specific brain regions, such as the striatum. nih.govnih.gov This technique provides a dynamic view of how the inhibition of dopamine synthesis affects neurotransmitter release and turnover, offering insights into the functional state of dopaminergic terminals. nih.gov By examining the rate of dopamine depletion and recovery following an alpha-methyltyrosine challenge, scientists can infer the health and adaptability of the nigrostriatal pathway.

Assessment of Nigrostriatal Dopaminergic System Integrity

The integrity of the nigrostriatal dopaminergic system, which comprises dopamine-producing neurons in the substantia nigra pars compacta and their projections to the striatum, is crucial for voluntary movement. The progressive loss of these neurons is a hallmark of Parkinson's disease. nih.gov this compound (αMPTME) has emerged as a valuable pharmacological tool to assess the functional reserve and integrity of this system, particularly in preclinical models of Parkinson's disease. nih.govresearchgate.net The core principle behind this application is to use αMPTME as a "provocative test" to unmask latent dopaminergic deficits that are not otherwise observable. researchgate.net

In a healthy nigrostriatal system, a partial and temporary inhibition of dopamine synthesis by αMPTME may not lead to significant motor impairments, as the system has sufficient reserve capacity to compensate. However, in a compromised system, such as in the early, preclinical stages of Parkinson's disease where a significant number of dopaminergic neurons have already been lost, the same degree of synthesis inhibition can push the striatal dopamine levels below the critical threshold required for normal motor function. nih.govresearchgate.net This results in the transient appearance of motor deficits.

Recent research has focused on developing this provocative test for the early diagnosis of Parkinson's disease in animal models. nih.govresearchgate.net In these studies, a specific dose of αMPTME is administered, which is known to reduce striatal dopamine levels in healthy animals but not to the extent that it causes motor symptoms. When this same dose is given to animals in a preclinical model of Parkinson's disease (e.g., induced by the neurotoxin MPTP), it triggers a significant, albeit temporary, motor impairment. researchgate.netnih.govresearchgate.net This differential response provides a clear indication of the compromised integrity of the nigrostriatal system.

The table below summarizes key findings from studies utilizing alpha-methyltyrosine and its methyl ester to assess the nigrostriatal system.

| Study Focus | Animal Model | Compound Used | Key Findings in the Nigrostriatal System | Reference |

| Provocative Test for Preclinical Parkinson's Disease | MPTP-treated mice (preclinical model) | α-methyl-p-tyrosine methyl ester (αMPTME) | Administration of αMPTME to MPTP-treated mice at a presymptomatic stage caused a reversible decrease in striatal dopamine below a critical threshold, leading to the temporary manifestation of motor deficits. This effect was not seen in control mice at the same dose. | researchgate.netnih.govresearchgate.net |

| Dopamine Efflux in Different Striatal Regions | Freely moving rats | α-methyl-p-tyrosine (AMPT) | Local infusion of AMPT into the dorsal striatum (a key component of the nigrostriatal pathway) reduced dopamine output to 60% of baseline. Systemic administration resulted in an identical decrease in both the nucleus accumbens and the dorsal striatum. | nih.gov |

| Dopamine Turnover Assessment | Rats | α-methyl-p-tyrosine (α-MPT) | Inhibition of tyrosine hydroxylase with α-MPT led to an exponential decline in the dopamine metabolites DOPAC and HVA in the cerebrospinal fluid, providing an in vivo index of forebrain dopamine turnover. The decline was slower in the striatum compared to the whole forebrain. | nih.gov |

| Interaction with Amphetamine-Induced Dopamine Release | Rats | α-methyl-p-tyrosine | Prior inhibition of dopamine synthesis with α-methyl-p-tyrosine significantly attenuated amphetamine-evoked dopamine release in the striatum to less than 35% of the control response. | nih.gov |

These studies collectively demonstrate the utility of this compound and its parent compound as sophisticated probes for evaluating the functional status of the nigrostriatal dopaminergic system. By temporarily challenging the system's capacity for dopamine synthesis, researchers can gain valuable insights into its integrity, which is of significant relevance for understanding and potentially diagnosing neurodegenerative diseases like Parkinson's disease at an early stage.

Cellular and Subcellular Investigations Involving Alpha Methyltyrosine Methyl Ester

Amino Acid Transporter System Interactions and Specificity

The entry of alpha-methyltyrosine methyl ester into cells is a critical first step for its biological activity. This process is largely mediated by amino acid transporters, which are responsible for the uptake of essential amino acids and related compounds.

L-Type Amino Acid Transporter 1 (LAT1) Mediated Transport

The L-type amino acid transporter 1 (LAT1) is a sodium-independent transporter that preferentially transports large neutral amino acids with branched or aromatic side chains. newdrugapprovals.org It is highly expressed in various tissues, including the brain and cancerous tumors. Research has shown that alpha-methyl-p-tyrosine is a substrate for LAT1, and the presence of the α-methyl group is a key determinant for this specific interaction. researchgate.net This specificity is significant as LAT1 is often overexpressed in cancer cells, making it a target for tumor-specific drug delivery.

While direct transport studies on this compound are limited, the structural requirements for LAT1 substrates provide valuable insights. Studies on various amino acid derivatives have indicated that a free carboxyl group is often necessary for efficient binding and transport by LAT1. nih.gov For instance, phenylalanine methyl ester was found to not inhibit LAT1-mediated uptake of other substrates, suggesting it is not a substrate for this transporter. nih.gov This raises the possibility that this compound may also not be directly transported by LAT1. However, it is plausible that the methyl ester acts as a prodrug, being hydrolyzed by extracellular or intracellular esterases to yield the active alpha-methyl-p-tyrosine, which can then be transported by LAT1.

Sodium-Dependent and Sodium-Independent Transport Systems

Amino acid transport across the plasma membrane is mediated by a variety of transporter families, which can be broadly categorized as sodium-dependent and sodium-independent systems. Sodium-dependent transporters utilize the sodium gradient to drive the uptake of amino acids against their concentration gradient, while sodium-independent transporters facilitate the movement of amino acids down their concentration gradient or function as exchangers. newdrugapprovals.org

Given that LAT1 is a sodium-independent transporter, the transport of alpha-methyl-p-tyrosine via this system falls into this category. newdrugapprovals.org The potential transport of this compound, or its hydrolyzed form, would therefore be part of this sodium-independent transport mechanism. The involvement of sodium-dependent amino acid transporters in the uptake of alpha-methyltyrosine or its methyl ester has not been extensively studied. These transporters, such as the Alanine-Serine-Cysteine transporter 2 (ASCT2), typically have different substrate specificities, preferring smaller neutral amino acids.

Competitive Inhibition of Amino Acid Uptake by Analogues

Alpha-methyl-p-tyrosine has been shown to be a competitive inhibitor of LAT1-mediated transport. researchgate.net This means that it competes with other large neutral amino acids, such as leucine (B10760876) and phenylalanine, for binding to the transporter. This competitive inhibition is a key aspect of its interaction with LAT1 and is a common characteristic of substrates for this transporter.

The inhibitory potential of this compound on amino acid uptake has been a subject of investigation. In one study, both alpha-methyl-p-tyrosine and its methyl ester were found to suppress self-stimulation in rats, suggesting that both compounds exert a biological effect, likely through the inhibition of catecholamine synthesis. researchgate.net This implies that the methyl ester can effectively interfere with cellular processes, either directly or after conversion to its non-esterified form. The exact mechanism of how the methyl ester enters the cell to exert this effect, whether through direct transport or as a prodrug, remains an area for further research.

Table 1: Investigated Interactions of Alpha-Methyltyrosine Derivatives with Amino Acid Transporters

| Compound | Transporter Interaction | Transport Mechanism | Competitive Inhibition |

| Alpha-Methyl-p-Tyrosine | Substrate for LAT1 researchgate.net | Sodium-Independent newdrugapprovals.org | Competes with large neutral amino acids researchgate.net |

| This compound | Not fully elucidated; may act as a prodrug | Presumed to be sodium-independent following potential hydrolysis | Suppresses self-stimulation in rats, suggesting interference with cellular processes researchgate.net |

| Phenylalanine Methyl Ester | Does not inhibit LAT1-mediated uptake nih.gov | Not a substrate for LAT1 nih.gov | Ineffective as a competitive inhibitor for LAT1 nih.gov |

Intracellular Catecholamine Metabolism and Vesicular Storage

Once inside the cell, this compound is believed to be rapidly hydrolyzed by intracellular esterases to form alpha-methyl-p-tyrosine. nih.gov This active form then acts as a competitive inhibitor of tyrosine hydroxylase. wikipedia.orgmedchemexpress.com By blocking this enzyme, it prevents the conversion of tyrosine to L-DOPA, the precursor for dopamine (B1211576), thereby leading to a reduction in the synthesis of all catecholamines. wikipedia.orgmedchemexpress.com

The depletion of newly synthesized catecholamines has a direct impact on their vesicular storage. Catecholamines are normally packaged into synaptic vesicles by the vesicular monoamine transporter (VMAT). This process protects them from degradation by intracellular enzymes like monoamine oxidase (MAO) and ensures their availability for release upon neuronal stimulation. With the inhibition of catecholamine synthesis by alpha-methyl-p-tyrosine, there is a reduced pool of cytoplasmic catecholamines available for uptake into vesicles. This leads to a gradual depletion of catecholamine stores within the vesicles.

Research into Gene Expression and Protein Synthesis Modulation

The primary mechanism of action of alpha-methyltyrosine is the inhibition of catecholamine synthesis. The downstream effects of catecholamine depletion can indirectly influence gene expression and protein synthesis. For example, catecholamines themselves can act as signaling molecules that regulate the expression of various genes through their interaction with adrenergic and dopaminergic receptors. Therefore, a reduction in catecholamine levels could lead to changes in the expression of genes that are normally regulated by these neurotransmitters.

Furthermore, some studies have investigated the broader effects of inhibiting catecholamine synthesis on cellular function. For instance, research on alpha-methyl-p-tyrosine has shown that it can influence the serotoninergic system in the brain, suggesting a complex interplay between different neurotransmitter systems. nih.gov However, direct studies on the effects of this compound on gene expression and protein synthesis are currently lacking. Such research would be valuable in understanding the full spectrum of its cellular effects beyond its role as a tyrosine hydroxylase inhibitor.

Table 2: Summary of Cellular Effects of Alpha-Methyltyrosine and its Methyl Ester

| Cellular Process | Effect of Alpha-Methyl-p-Tyrosine | Inferred Effect of this compound |

| Catecholamine Synthesis | Competitive inhibition of tyrosine hydroxylase, leading to decreased synthesis of dopamine, norepinephrine (B1679862), and epinephrine. wikipedia.orgmedchemexpress.com | Believed to be hydrolyzed to alpha-methyl-p-tyrosine, thus inhibiting tyrosine hydroxylase. researchgate.netnih.gov |

| Vesicular Storage | Depletion of catecholamine stores in synaptic vesicles due to reduced synthesis. | Expected to cause depletion of vesicular catecholamine stores. |

| Gene Expression | Indirectly influences gene expression through the modulation of catecholamine-dependent signaling pathways. | Potential for indirect effects on gene expression following catecholamine depletion. |

| Protein Synthesis | Limited direct research; potential for indirect modulation. | No direct studies available. |

Preclinical Research Models and Experimental Paradigms Utilizing Alpha Methyltyrosine Methyl Ester

In Vivo Rodent Models for Neurochemical and Behavioral Research

Rodent models are fundamental in neuroscience research, providing complex, integrated systems to study the effects of neurochemical manipulation on behavior and physiology. Alpha-methyltyrosine methyl ester and its parent compound, AMPT, are frequently used in these models to achieve systemic or localized depletion of catecholamines.

Pharmacological Manipulation of Catecholamine Levels

Systemic administration of alpha-methyltyrosine is a well-established method for inducing a temporary, reversible depletion of catecholamines throughout the central and peripheral nervous systems. This approach is invaluable for exploring the functional roles of these neurotransmitters. For instance, studies in rats have used AMPT to investigate the relationship between catecholaminergic and serotoninergic systems. Following AMPT administration, a significant reduction in noradrenaline levels was observed across various brain regions, which was accompanied by an increase in the levels of the serotonin (B10506) metabolite 5-hydroxyindoleacetic acid (5-HIAA) in most of the same areas. nih.gov This suggests an inhibitory role of the noradrenergic system on brain serotonin activity. nih.gov

In other paradigms, such as traumatic brain injury (TBI) models in mice, AMPT has been used to probe the consequences of catecholamine surges. Research has shown that administration of AMPT can attenuate some of the acute negative effects of TBI, including reducing blood-brain barrier permeability and improving certain behavioral outcomes. nih.govnih.gov Furthermore, in metabolic studies, inhibiting noradrenaline synthesis with AMPT in mice led to a rapid and significant increase in plasma leptin levels, highlighting the sympathetic nervous system's role in regulating this hormone. nih.gov These studies demonstrate the utility of alpha-methyltyrosine in creating a state of catecholamine depletion to unmask or understand the function of these neurotransmitters in complex physiological and behavioral responses.

Table 1: Effect of alpha-Methyl-p-tyrosine (α-MpT) on Noradrenaline (NA) and 5-Hydroxyindoleacetic Acid (5-HIAA) Levels in Rat Brain Regions

| Brain Region | Effect on Noradrenaline (NA) | Effect on 5-Hydroxyindoleacetic Acid (5-HIAA) | Reference |

|---|---|---|---|

| Pons-Medulla | Drastic Reduction | Increase | nih.gov |

| Brainstem | Drastic Reduction | Increase | nih.gov |

| Hypothalamus | Drastic Reduction | Increase | nih.gov |

| Hippocampus | Drastic Reduction | Increase | nih.gov |

| Frontal Cortex | Drastic Reduction | No Change | nih.gov |

Microdialysis and In Vivo Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique that allows for the continuous sampling of neurotransmitter concentrations from the extracellular fluid of specific brain regions in awake, freely moving animals. When combined with the administration of alpha-methyltyrosine, microdialysis becomes an elegant method for studying the dynamics of catecholamine synthesis and release.

A key application is to confirm the source of measured neurochemicals. For example, researchers have used microdialysis to monitor DOPA formation in the rat striatum. The subsequent administration of alpha-methyl-p-tyrosine caused the disappearance of DOPA in the collected dialysate, providing direct evidence that the measured DOPA was specifically derived from the enzymatic activity of tyrosine hydroxylase within dopaminergic nerve terminals. This approach allows for the real-time in vivo assessment of tyrosine hydroxylase activity.

Stereotaxic Administration for Targeted Brain Region Studies

While systemic administration affects the entire nervous system, stereotaxic surgery allows for highly precise, localized interventions within the brain. This technique is often used to create animal models of diseases, such as Parkinson's disease, by injecting neurotoxins like 6-hydroxydopamine (6-OHDA) into specific brain regions (e.g., the striatum or substantia nigra) to selectively destroy catecholaminergic neurons. nih.gov

In this context, this compound can be used as a complementary tool. While not typically administered stereotaxically itself, it can be given systemically to animals that have undergone stereotaxic procedures. For instance, after inducing a focal TBI using a stereotaxic impactor device nih.gov, researchers can administer AMPT to investigate how global catecholamine depletion influences the local pathological processes and recovery at the site of injury. This combined experimental paradigm helps to dissect the contribution of specific catecholaminergic pathways to broader neurological functions and disease processes initiated by a targeted insult.

In Vitro Cell Culture Systems for Mechanistic Elucidation

In vitro models, including primary cells and established cell lines, offer a controlled environment to dissect the molecular and cellular mechanisms of drug action, free from the systemic complexities of a whole organism.

Primary Neuronal Cultures for Neurotransmitter Synthesis Studies

Primary neuronal cultures, derived directly from the nervous tissue of embryonic or neonatal rodents, provide a model system that closely mimics the phenotype of neurons in vivo. Cultures of sympathetic neurons, for example, can synthesize, store, and release catecholamines. researchgate.net In such a system, researchers can add this compound directly to the culture medium. This allows for precise investigation into its effects on catecholamine synthesis, turnover rates, and metabolic pathways within the neuron itself. By using techniques like radiolabeling with radioactive tyrosine, one can quantify the rate of neurotransmitter production and directly measure the inhibitory potency and downstream cellular consequences of blocking tyrosine hydroxylase in a specific neuronal population.

Established Cell Lines for Transport and Enzyme Inhibition Assays

Established cell lines that retain neuronal characteristics are robust and highly useful tools for mechanistic studies and screening assays. The PC12 cell line, derived from a rat pheochromocytoma, is a classic in vitro model for studying catecholaminergic neurons because these cells synthesize and store dopamine (B1211576) and norepinephrine (B1679862). nih.gov

Studies have utilized PC12 cells to demonstrate the direct effects of alpha-methyltyrosine. For example, research has shown that AMPT blocks DOPA production in PC12 cells, confirming its inhibitory action on tyrosine hydroxylase in a cellular context. nih.gov Other work has used this model to show that by inhibiting catecholamine synthesis, AMPT can reduce the formation of reactive oxygen species and protect the cells from apoptosis induced by serum deprivation. nih.gov These findings allow for the detailed elucidation of the cellular sequelae of tyrosine hydroxylase inhibition. Cell lines are also instrumental in conducting enzyme inhibition assays to determine the potency and kinetics of inhibitors like this compound.

Advanced Imaging Techniques in Preclinical Disease Models

The methyl ester of alpha-methyltyrosine has been a valuable compound in the development and application of advanced imaging techniques within preclinical research. Its utility is primarily seen in two distinct areas: the evaluation of radiolabeled analogues for tumor imaging and the non-invasive assessment of dopamine dynamics in the brain. These applications leverage the compound's ability to interact with specific biological pathways, providing researchers with powerful tools to study disease states in animal models.

Evaluation of Radiotracers for Tumor Uptake and Differentiation

Radiolabeled analogues of alpha-methyltyrosine are utilized as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) tracers for oncologic imaging. These tracers function based on the increased rate of amino acid transport in tumor cells compared to normal tissues. The expression of specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), is often upregulated in malignant cells to meet the high demand for protein synthesis and proliferation. nih.govnih.gov

Preclinical and clinical studies have demonstrated the effectiveness of these radiotracers in delineating tumor boundaries and differentiating cancerous tissue from surrounding healthy or inflamed tissue.

L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) , a fluorinated analogue, has shown high specificity for malignant tumors due to its selective transport via LAT1. mdpi.com Systematic reviews of studies conducted between 1997 and 2025 have highlighted its diagnostic performance. nih.gov In preclinical mouse models, [¹⁸F]FAMT exhibited favorable pharmacokinetics, including rapid blood clearance and high urinary excretion, leading to excellent tumor-to-background contrast in PET imaging. mdpi.com

Another radiolabeled version, ¹⁸F-labeled alpha-methyl tyrosine (FMT) , has been evaluated for its potential in imaging brain tumors. nih.gov Studies in healthy volunteers and patients with brain tumors revealed that FMT provides high-contrast images of these tumors. nih.gov The uptake of FMT in brain tumors was significantly higher than in the normal cortical area. nih.gov When compared with the more common radiotracer ¹⁸F-fluorodeoxyglucose (FDG), FMT demonstrated significantly higher tumor-to-normal cortex (T/N) and tumor-to-white matter (T/W) ratios, indicating superior contrast and differentiation capabilities. nih.gov

Similarly, iodine-123-alpha-methyl-tyrosine (IMT) has been used in SPECT imaging for the planning of radiation treatment for brain gliomas. A study involving 30 patients showed that IMT-SPECT improved tumor detection and delineation compared to magnetic resonance imaging (MRI) alone. nih.gov The use of IMT-SPECT led to a significant increase in the defined boost volume for radiation therapy, highlighting its utility in precisely targeting tumors. nih.gov

| Radiotracer | Imaging Modality | Tumor Type | Key Findings | Reference |

|---|---|---|---|---|

| L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) | PET | Oral Cancer | Primary tumor detection sensitivity of 98%; Superior diagnostic accuracy for lymph nodes compared to [¹⁸F]FDG (97% vs. 84%). | mdpi.com |

| ¹⁸F-labeled alpha-methyl tyrosine (FMT) | PET | Brain Tumors | Tumor SUV ranged from 1.2 to 8.2; T/N and T/W ratios were significantly higher than for [¹⁸F]FDG. | nih.gov |

| Iodine-123-alpha-methyl-tyrosine (IMT) | SPECT | Brain Gliomas | Mean increase in gross tumor volume of 78% when IMT-SPECT was fused with T1-MRI compared to T1-MRI alone. | nih.gov |

Non-Invasive Assessment of Brain Dopamine Levels

Alpha-methyltyrosine and its methyl ester are potent inhibitors of the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of dopamine. This property is exploited in preclinical research to non-invasively assess the state of the dopaminergic system in animal models of neurological and psychiatric disorders.

A key application is in the development of diagnostic tools for the early stages of Parkinson's disease (PD). In a preclinical model of PD, intranasal administration of this compound (αMPTME) was used as a provocative test. nih.gov The rationale is that in animals with a compromised dopaminergic system, a temporary inhibition of dopamine synthesis will unmask the underlying deficit, leading to observable motor impairments. nih.govresearchgate.net Research has shown that intranasal αMPTME can reversibly reduce dopamine levels in the striatum. nih.gov In a mouse model of preclinical PD, this reduction was sufficient to reach the threshold that causes short-term motor deficits, thus serving as a potential diagnostic indicator. nih.gov

Microdialysis studies in freely moving rats have provided detailed insights into the effects of local administration of alpha-methyl-p-tyrosine (AMPT), the active form of the ester, on dopamine levels in different brain regions. When infused directly into the nucleus accumbens, AMPT reduced the extracellular dopamine output to 30% of the baseline level. nih.gov In contrast, infusion into the dorsal striatum resulted in a reduction to 60% of the baseline. nih.gov These findings highlight the differential sensitivity of various dopaminergic pathways to the inhibition of dopamine synthesis.

Studies on the mechanism of action have shown that the depletion of dopamine by alpha-methyl-m-tyrosine (B15611) (a positional isomer) is mediated by its metabolite, alpha-methyl-m-tyramine. This metabolite both inhibits tyrosine hydroxylase and promotes the release of dopamine from storage vesicles. nih.gov

| Compound | Animal Model | Brain Region | Method of Assessment | Key Finding | Reference |

|---|---|---|---|---|---|

| This compound (αMPTME) | Mouse model of Parkinson's Disease | Striatum | Provocative test with motor assessment | Reversibly reduced dopamine levels to a threshold causing short-term motor deficits. | nih.govresearchgate.net |

| alpha-Methyl-p-tyrosine (AMPT) | Rat | Nucleus Accumbens | In vivo microdialysis | Reduced extracellular dopamine output to 30% of baseline. | nih.gov |

| alpha-Methyl-p-tyrosine (AMPT) | Rat | Dorsal Striatum | In vivo microdialysis | Reduced extracellular dopamine output to 60% of baseline. | nih.gov |

Advanced Analytical Methodologies in Alpha Methyltyrosine Methyl Ester Research

High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification and purity assessment of alpha-Methyltyrosine methyl ester in various biological matrices and pharmaceutical formulations. The technique's high resolution and sensitivity allow for the separation of the analyte from endogenous compounds and potential impurities.

A common approach for the analysis of alpha-methyltyrosine, the active form of the ester, involves reversed-phase HPLC coupled with a suitable detector. For instance, a sensitive and selective liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed for the quantification of alpha-methyltyrosine in human plasma. nih.gov This method utilizes a simple protein precipitation step for sample preparation, making it suitable for high-throughput analysis. nih.gov

For purity assessment, HPLC methods are developed to separate the main compound from any synthesis-related impurities or degradation products. While specific methods for this compound are not extensively detailed in publicly available literature, general methods for the purity analysis of amino acid methyl esters can be adapted. These methods often involve derivatization to enhance UV detection or fluorescence, followed by separation on a chiral or reversed-phase column. researchgate.net

Table 1: Exemplary HPLC Parameters for the Analysis of alpha-Methyltyrosine

| Parameter | Condition |

| Column | MetaChem MonoChrom C18 (2.0 mm x 50 mm; 5 µm) nih.gov |

| Mobile Phase | Gradient of water-acetic acid (100:0.1, v/v) and acetonitrile-acetic acid (100:0.1, v/v) nih.gov |

| Flow Rate | 1 mL/min nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Internal Standard | alpha-Hydroxymethyltyrosine nih.gov |

This table presents a summary of conditions from a published method for alpha-methyltyrosine, the active metabolite of the methyl ester.

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of its metabolites. When coupled with a separation technique like HPLC (LC-MS), it provides high specificity and sensitivity.

In fragmentation analysis, the ester functional group in this compound is expected to undergo characteristic cleavages. The primary fragmentation pathways for esters typically involve the loss of the alkoxy group (-OCH3) or the entire ester group. Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pattern for esters. libretexts.org

Metabolite identification studies have shown that alpha-methyltyrosine undergoes limited metabolism in humans. The major urinary excretion product is the unchanged drug itself. nih.gov However, minor metabolites, including alpha-methyldopa, alpha-methyldopamine, and alpha-methylnorepinephrine, have been identified, accounting for less than 1% of the administered dose. nih.gov These metabolites can be identified and quantified using LC-MS/MS by monitoring for their specific parent and product ion transitions.

Table 2: Predicted Mass Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Lost Neutral Fragment |

| 210.1 [M+H]+ | 151.1 | Loss of -COOCH3 |

| 210.1 [M+H]+ | 193.1 | Loss of NH3 |

| 210.1 [M+H]+ | 133.1 | Loss of -CH(CH3)COOCH3 |

This table presents predicted fragmentation patterns based on the general fragmentation of esters and amino acids. Actual fragmentation would need to be confirmed experimentally.

Real-Time Polymerase Chain Reaction (PCR) for Transporter Gene Expression Analysis

The cellular uptake of this compound is a critical determinant of its pharmacological activity. As an amino acid analog, it is expected to be transported into cells via amino acid transporters. Real-Time Polymerase Chain Reaction (PCR), also known as quantitative PCR (qPCR), is a powerful technique to investigate the expression levels of genes encoding these transporters in response to treatment with the compound.

Research on similar alpha-methylated amino acid analogs, such as 3-fluoro-l-α-methyl-tyrosine (FAMT), has demonstrated a strong correlation between tracer accumulation in tumors and the expression of L-type amino acid transporter 1 (LAT1). nih.gov This suggests that LAT1 is a key transporter for this class of compounds. nih.gov A similar experimental approach can be employed to study the transporters involved in this compound uptake.

The methodology involves treating cells or tissues with this compound, followed by RNA extraction and reverse transcription to complementary DNA (cDNA). Real-time PCR is then performed using specific primers for the transporter genes of interest (e.g., LAT1, LAT2) and a reference gene for normalization. An increase or decrease in the mRNA levels of a specific transporter following treatment would indicate a potential role for that transporter in the uptake or cellular response to the compound.

Table 3: Hypothetical Real-Time PCR Experimental Design

| Experimental Group | Treatment | Gene of Interest | Expected Outcome |

| Control | Vehicle | LAT1 mRNA | Baseline expression |

| Experimental | This compound | LAT1 mRNA | Upregulation or downregulation, indicating a cellular response to the compound |

Biochemical Assays for Tyrosine Hydroxylase Activity and Catecholamine Levels

Biochemical assays are fundamental to characterizing the primary pharmacological effect of this compound, which is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. wikipedia.org These assays directly measure the enzymatic activity and the downstream consequences of its inhibition.

The activity of tyrosine hydroxylase can be determined by measuring the rate of conversion of a labeled substrate, such as [3H]-tyrosine, to [3H]-L-DOPA. The inhibitory effect of this compound would be quantified by a decrease in the formation of the product in the presence of the compound.

Furthermore, the in vivo efficacy of this compound is assessed by measuring the levels of catecholamines—dopamine (B1211576), norepinephrine (B1679862), and epinephrine—and their metabolites in various tissues and biological fluids. Studies have shown that administration of alpha-methyl-p-tyrosine leads to a significant reduction in catecholamine levels. For instance, local infusion of alpha-methyl-p-tyrosine into the nucleus accumbens in rats reduced dopamine output to 30% of the baseline level. nih.gov Systemic administration has also been shown to reduce plasma levels of the dopamine metabolite homovanillic acid and the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol. nih.gov

Table 4: Effect of alpha-Methyl-p-tyrosine on Catecholamine Levels in Rats

| Brain Region | Treatment | Dopamine Output (% of Baseline) | Reference |

| Nucleus Accumbens | Local infusion of AMPT (100 µM) | 30% | nih.gov |

| Dorsal Striatum | Local infusion of AMPT (100 µM) | 60% | nih.gov |

AMPT (alpha-methyl-p-tyrosine) is the active form of this compound.

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing alpha-methyltyrosine methyl ester?

Answer:

Synthesis typically involves esterification of alpha-methyltyrosine using methanol under acidic or enzymatic catalysis. Characterization employs techniques such as:

- Nuclear Magnetic Resonance (NMR): To confirm ester formation and purity via chemical shifts (e.g., methyl ester peaks at ~3.6 ppm for protons).

- High-Performance Liquid Chromatography (HPLC): For quantifying purity and separating isomers.

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

Reproducibility requires strict control of reaction parameters (temperature, solvent ratios) and validation against reference standards .

Basic: What physicochemical properties of this compound are critical for experimental design?

Answer:

Key properties include:

- Solubility: Hydrophilic/lipophilic balance affects solvent selection (e.g., methanol, DMSO).

- Stability: Susceptibility to hydrolysis under acidic/basic conditions necessitates pH-controlled environments.

- CAS Registry (4502-13-0): Essential for sourcing and regulatory compliance.

Researchers should consult safety data sheets for handling guidelines and storage recommendations (-20°C for long-term stability) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal: Follow OSHA HCS standards for organic waste, including neutralization before disposal.

Refer to GHS-compliant safety data sheets for hazard mitigation and emergency response protocols .

Advanced: How can statistical experimental design optimize synthesis parameters for this compound?

Answer:

The Taguchi method (orthogonal arrays) efficiently identifies optimal conditions with minimal experiments. Steps include:

- Parameter Selection: Catalyst type, molar ratios, temperature.

- Signal-to-Noise (S/N) Ratio Analysis: Maximizes yield while minimizing variability.

- ANOVA: Determines parameter contributions (e.g., catalyst concentration often dominates).

Example: A three-level design (e.g., 1:6 methanol ratio, 60°C) improved rapeseed methyl ester yield to 96.7% in validation studies .

Advanced: How should researchers address contradictory data in pharmacological studies involving this compound?

Answer:

- Meta-Analysis: Systematically extract data (e.g., effect sizes, confidence intervals) from primary studies to identify trends or outliers .

- Source Evaluation: Assess methodological rigor (e.g., sample size, controls) to resolve discrepancies.

- In Silico Modeling: Predict binding affinities or metabolic pathways to contextualize experimental results.

Document limitations (e.g., assay variability) and propose replication studies with standardized protocols .

Advanced: How can mixed-methods research frameworks be applied to studies on this compound?

Answer:

- Quantitative Question: “How does this compound inhibit tyrosine hydroxylase activity at varying concentrations (IC50)?”

- Qualitative Question: “What are the perceived challenges in scaling its synthesis for preclinical trials?”

Integrate HPLC/MS data (quantitative) with researcher interviews (qualitative) to evaluate feasibility and mechanistic insights. Ground questions in prior literature to avoid redundancy .

Advanced: What strategies ensure reproducibility in this compound experiments?

Answer:

- Detailed Protocols: Document exact reagent sources, equipment calibration, and environmental conditions (e.g., humidity).

- Blinded Analysis: Use independent researchers for data collection and interpretation.

- Open Data: Share raw spectra/chromatograms in supplementary materials for peer validation.

Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.